N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazine Core: Starting from an appropriate aromatic precursor, the benzotriazine core can be synthesized through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Pyrrole Moiety: The pyrrole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amidation reactions using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it a candidate for the treatment of various diseases, including infections and cancers.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide would depend on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: It might bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)butanamide
- N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)pentanamide
Uniqueness
Compared to similar compounds, N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide might exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-yl-1,2,3-benzotriazin-6-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H19N5O2/c1-12(2)22-17(24)14-11-13(5-6-15(14)19-20-22)18-16(23)7-10-21-8-3-4-9-21/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,18,23) |
InChI Key |
OQSWFCVKVUOGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)NC(=O)CCN3C=CC=C3)N=N1 |
Origin of Product |
United States |
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